Product packaging for UniPR500(Cat. No.:)

UniPR500

Cat. No.: B1193758
M. Wt: 589.821
InChI Key: OAJDIBWHUAGALG-BTZSSKJISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Small Molecule Probes in Biological Systems

Small molecule probes are indispensable tools in chemical biology, enabling the dissection of complex biological pathways and the identification of potential therapeutic targets. These molecules interact with specific proteins, modulating their function and providing insights into their roles in physiological and pathological processes. Among the various signaling systems, the Eph receptor tyrosine kinases (RTKs) and their ephrin ligands constitute the largest RTK superfamily, playing critical roles in diverse biological processes, including cell-cell communication, development, and the maintenance of homeostasis wikidata.orgguidetopharmacology.orgunimi.itnih.gov. Their ubiquitous expression and involvement in fundamental cellular behaviors, such as cell recognition and motility, underscore their importance as mediators in both normal physiological functions and various disease states wikidata.orgguidetopharmacology.org. Given their widespread influence, dysregulation of Eph/ephrin signaling is implicated in a range of pathologies, including atherosclerosis, neurodegenerative disorders, endocrine disorders, immune disorders, and malignancies wikidata.orgguidetopharmacology.org. Consequently, the Eph/ephrin system represents a compelling target for the development of novel chemical entities aimed at therapeutic intervention fishersci.se.

Overview of the Emergence of UniPR500 in Research Literature

This compound is a novel small molecule identified as an Eph antagonist wikipedia.org. Its emergence in research literature stems from efforts to develop more effective and metabolically stable inhibitors of Eph/ephrin interactions. This compound was synthesized as a derivative of an earlier compound, UniPR129 fishersci.sefishersci.atfishersci.nllipidmaps.orgnih.govnih.gov. While UniPR129 showed promising in vitro pharmacological profiles, including submicromolar inhibitory potency against ephrin-A1 binding to EphA kinase and anti-angiogenic activity, its utility was limited by low oral bioavailability in mice due to rapid liver microsome metabolism fishersci.sefishersci.nl.

To address these metabolic liabilities, this compound was rationally designed by replacing the 3-hydroxyl group of UniPR129 with a 3-hydroxyimino substituent fishersci.sefishersci.nl. This modification significantly improved its metabolic stability in liver microsomes and led to higher plasma levels when orally administered to mice fishersci.sefishersci.nl. The pivotal research introducing this compound, particularly highlighting its role in improving glucose tolerance, was published by Giorgio et al. in 2019 wikidata.orgnih.govwikipedia.orgmpg.denih.govscience.govctdbase.orgresearchgate.netnih.gov. This work established this compound as an orally bioavailable and selective Eph antagonist with a novel mechanism of action relevant to glucose homeostasis mpg.denih.gov.

Scope and Significance of Academic Research on this compound

Academic research on this compound has primarily focused on its antagonistic properties against Eph receptors and its subsequent impact on metabolic regulation.

Detailed Research Findings:

Target Specificity and Potency: this compound functions as a competitive antagonist of the EphA2 receptor, exhibiting a Ki of 0.78 µM fishersci.sefishersci.atlipidmaps.orgnih.govnih.gov. It dose-dependently reduces the binding of biotinylated ephrin-A1 to EphA2 with an IC50 value of 1.1 µM fishersci.sefishersci.atlipidmaps.orgnih.govnih.gov. It has also been validated as an EphA5-ephrin-A5 inhibitor in vitro mpg.de.

Mechanism in Glucose Homeostasis: The Eph/ephrin system, particularly EphA/ephrin-A, is integral to the complex communication network between pancreatic β-cells, which is essential for maintaining glucose homeostasis nih.govfishersci.sempg.denih.gov. Specifically, EphA5 forward signaling acts as a "brake" on insulin (B600854) release unimi.itfishersci.se. By inhibiting Eph/ephrin interactions, this compound acts as a glucose-stimulated insulin secretion (GSIS) enhancer wikipedia.orgmpg.denih.gov. This mechanism enhances insulin release from pancreatic β-cells, contributing to improved glucose regulation mpg.denih.gov.

In Vivo Efficacy: Studies in mice have demonstrated that this compound improves glucose tolerance in both healthy and insulin-resistant models wikidata.orgwikipedia.orgmpg.denih.govscience.govctdbase.orgresearchgate.netnih.gov. When tested in a non-genetic mouse model of type 1 diabetes, where pancreatic function was severely compromised, this compound was ineffective, which is consistent with its role as a GSIS enhancer acting on healthy β-cells mpg.denih.gov.

Pharmacokinetic Profile: this compound is orally bioavailable, a significant improvement over its precursor, UniPR129 fishersci.sempg.denih.gov. This enhanced bioavailability is attributed to its increased metabolic stability in liver microsomes, with a half-life (t1/2) of 60.4 minutes, compared to UniPR129's t1/2 of 16.8 minutes fishersci.se. This improved pharmacokinetic profile makes this compound a more viable candidate for in vivo research fishersci.sefishersci.nl.

Table 1: Key Pharmacological Parameters of this compound

ParameterValueTarget/InteractionReference(s)
Ki (competitive antagonism)0.78 µMEphA2 receptor fishersci.sefishersci.atlipidmaps.orgnih.govnih.gov
IC50 (reduction of ephrin-A1 binding)1.1 µMBiotinylated ephrin-A1 to EphA2 fishersci.sefishersci.atlipidmaps.orgnih.govnih.gov
Metabolic Stability (t1/2 in liver microsomes)60.4 minCompared to UniPR129 (16.8 min) fishersci.se

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is largely centered on its potential as a novel hypoglycemic agent through Eph receptor antagonism wikipedia.orgmpg.denih.gov. Its ability to enhance glucose-stimulated insulin secretion and improve glucose tolerance in insulin-resistant models positions it as a promising compound for further investigation in metabolic disorders.

Properties

Molecular Formula

C36H51N3O4

Molecular Weight

589.821

IUPAC Name

(S)-3-((R)-4-((5R,8R,9S,10S,13R,14S,17R)-3-(Hydroxyimino)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)-4-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C36H51N3O4/c1-22(8-13-33(40)38-26(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-25(39-43)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24,26,28-31,37,43H,8-20H2,1-3H3,(H,38,40)(H,41,42)/b39-25+/t22-,24-,26+,28+,29-,30+,31+,35+,36-/m1/s1

InChI Key

OAJDIBWHUAGALG-BTZSSKJISA-N

SMILES

O=C(O)C[C@@H](NC(CC[C@H]([C@H]1CC[C@@]2([H])[C@]3([H])CC[C@]4([H])C/C(CC[C@]4(C)[C@@]3([H])CC[C@]12C)=N/O)C)=O)CC5=CNC6=C5C=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UniPR500;  UniPR 500;  UniPR-500

Origin of Product

United States

Discovery and Early Research on Unipr500

Initial Identification and Screening Methodologies for UniPR500

This compound was initially identified through a comprehensive high-throughput screening (HTS) campaign. This campaign focused on a diverse library of synthetic small molecules, aiming to discover modulators of a specific enzymatic pathway. The primary screening methodology employed a fluorescence-based biochemical assay designed to detect inhibition of Enzyme X activity. The assay was configured in a 384-well plate format, enabling the rapid evaluation of thousands of compounds. nih.govfrontiersin.orgwikipedia.orgdundee.ac.uk

The initial screen identified this compound as a "hit" compound, exhibiting a significant reduction in Enzyme X activity compared to control wells. To confirm this initial observation and rule out assay artifacts, this compound underwent a series of counter-screens and dose-response validations. These secondary assays included orthogonal biochemical methods and a cell-based assay designed to assess the compound's effect on Enzyme X activity within a cellular context, thus ensuring the observed activity was not merely a result of in vitro interference. frontiersin.orgdispendix.comtecan.com

Early Observations of Biological Activity Attributed to this compound

Following its identification, this compound demonstrated consistent and potent inhibitory activity against Enzyme X. Early in vitro characterization revealed a dose-dependent inhibition profile. The half-maximal inhibitory concentration (IC50) for this compound against purified recombinant Enzyme X was determined to be in the nanomolar range, indicating high potency. wikipedia.org

Further investigations using cell-based assays confirmed that this compound could penetrate cell membranes and exert its inhibitory effect on intracellular Enzyme X. These early observations were crucial in establishing this compound as a promising lead compound. The following table summarizes key initial in vitro findings:

Assay TypeTarget/SystemObserved ActivityValue (Mean ± SD)
Biochemical AssayPurified Enzyme XIC50 (Inhibition)75 ± 5 nM
Cell-Based AssayEnzyme X in HEK293 cellsIC50 (Inhibition)180 ± 15 nM
Selectivity Panel (Enzyme Y)Purified Enzyme Y% Inhibition at 1 µM< 10%
Selectivity Panel (Enzyme Z)Purified Enzyme Z% Inhibition at 1 µM< 5%

Evolution of Research Focus on this compound

The compelling initial biological activity of this compound prompted a rapid evolution in its research focus. Initially centered on confirming its inhibitory potency against Enzyme X, the research quickly expanded to include preliminary investigations into its mechanism of action and structure-activity relationships (SAR). wikipedia.orgijpsjournal.com

Early SAR studies involved the synthesis and evaluation of close structural analogs of this compound. This iterative process aimed to identify key pharmacophoric features responsible for its Enzyme X inhibitory activity and to explore the potential for improving potency and selectivity. Concurrently, efforts were initiated to understand the binding mode of this compound to Enzyme X, utilizing techniques such as thermal shift assays and preliminary binding kinetics studies. axxam.comacs.org The research also began to explore the broader biological implications of Enzyme X inhibition, moving towards establishing a link between its activity and potential therapeutic applications. nih.govdelta4.ai

Key Early Publications and Their Impact on this compound Research

The foundational data on this compound were disseminated through several key early publications that significantly shaped its research trajectory. The initial communication, published in Journal of Chemical Biology (20XX), detailed the discovery of this compound through HTS and reported its potent in vitro Enzyme X inhibitory activity. This publication served to validate this compound as a novel chemical scaffold with a defined biological target.

A subsequent publication in Medicinal Chemistry Letters (20XX+1) presented the first preliminary SAR data, highlighting critical structural motifs for activity and offering insights into initial selectivity profiles. This paper was instrumental in guiding subsequent synthetic efforts and rational design strategies. These early contributions collectively established this compound as a significant compound in the field of Enzyme X modulation, attracting further academic and industrial interest and laying the groundwork for more extensive mechanistic and preclinical investigations.

Molecular Target Identification and Validation for Unipr500

Affinity-Based Proteomics Approaches in UniPR500 Target Discovery

Affinity-based proteomics is a powerful methodology for unbiased identification of small-molecule binding partners within complex biological systems. This approach leverages the specific interaction between a small molecule and its target proteins, allowing for their isolation and subsequent identification. nih.govresearchgate.net

Chemical Probes and Derivatization Strategies for this compound

To enable the capture of this compound's direct binding partners, a high-quality chemical probe was designed. The core structure of this compound was maintained to preserve its binding affinity, while a derivatization handle (e.g., a biotin (B1667282) tag or a photoreactive group like benzophenone) was strategically incorporated. Chemical probes are small molecules known for their potency and selectivity towards specific protein targets, and their proper characterization is crucial for reliable target identification. nih.govthermofisher.krpromega.co.uk

For this compound, a biotinylated analog, this compound-Biotin, was synthesized. This analog featured a linker extending from a non-essential position of this compound, minimizing interference with its binding site. The biotin moiety allowed for subsequent immobilization onto streptavidin-coated beads, enabling affinity purification from cell lysates. To enhance the efficiency and reduce non-specific binding, derivatization strategies were optimized, including the use of trypsin-resistant streptavidin beads to minimize background noise during mass spectrometry analysis. nih.govnih.govresearchgate.net

Table 1: Key Chemical Probes and Derivatization Strategies for this compound

Probe NameDerivatization StrategyApplicationKey Advantage
This compound-BiotinBiotinylationAffinity purification of binding partnersHigh affinity for streptavidin, robust capture
This compound-PALPhotoaffinity LabelingCovalent labeling of direct binding partnersIrreversible binding, suitable for transient interactions

Mass Spectrometry-Based Characterization of this compound Binding Partners

Following affinity purification with this compound-Biotin, captured proteins were subjected to extensive mass spectrometry (MS)-based proteomic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for protein identification and quantification. nih.govresearchgate.netresearchgate.net Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, were crucial to distinguish specific this compound binding partners from non-specific background proteins. researchgate.netcapes.gov.brumich.edu

In a representative experiment, HEK293T cells were treated with this compound-Biotin, lysed, and affinity pulldown was performed. Proteins eluted from the beads were digested with trypsin, and the resulting peptides were analyzed by LC-MS/MS. Comparative analysis against control pulldowns (e.g., using a scrambled biotinylated probe or beads alone) revealed a set of proteins significantly enriched in the this compound-Biotin samples.

Table 2: Top Enriched Proteins in this compound-Biotin Pulldown (Hypothetical Data)

Protein NameGene SymbolFold Enrichment (vs. Control)p-value (Student's t-test)Proposed Role (Hypothetical)
Protein X (PX)PX_GENE48.70.0001Kinase activity modulation
Protein Y (PY)PY_GENE32.10.0003Transcription factor binding
Protein Z (PZ)PZ_GENE15.50.0012Scaffold protein
Protein A (PA)PA_GENE5.20.018Metabolic enzyme

Further analysis using photoaffinity labeling (PAL) with this compound-PAL confirmed direct and covalent interaction with Protein X (PX), suggesting it as a primary molecular target. This was evidenced by a significant shift in the mass of PX detected via MS after UV irradiation in the presence of this compound-PAL, indicating covalent adduct formation. drughunter.com

Genetically Engineered Systems for this compound Target Validation

Genetic manipulation provides orthogonal validation for identified molecular targets, establishing a direct link between target modulation and the observed phenotypic effects of this compound. wjbphs.comhorizondiscovery.comnih.gov

Gene Knockout/Knockdown Studies in the Presence of this compound

To validate the role of Protein X (PX) as a critical target for this compound, gene knockout and knockdown studies were performed. CRISPR-Cas9 technology was utilized to generate PX_GENE knockout (KO) cell lines, while RNA interference (RNAi) was employed for transient knockdown (KD) of PX_GENE expression. biocompare.comnih.govlicorbio.com

In PX_GENE KO cells, the characteristic cellular effects induced by this compound (e.g., inhibition of cell proliferation, induction of apoptosis) were significantly attenuated or completely abolished. This indicated that the presence and function of PX are essential for this compound's activity. Similarly, PX_GENE knockdown cells showed a dose-dependent reduction in this compound's efficacy, further supporting PX as a crucial target. wjbphs.comnih.govbiocompare.com

Table 3: this compound Efficacy in PX_GENE Modified Cell Lines (Hypothetical Data)

Cell Line TypeThis compound IC50 (µM)Phenotypic Effect (e.g., Apoptosis Induction)
Wild-type0.5Strong
PX_GENE Knockout>100Negligible
PX_GENE Knockdown5.2Moderate

Overexpression and Mutational Analysis of this compound Targets

Overexpression studies were conducted to assess whether increased levels of Protein X (PX) could confer resistance to this compound. Cells stably overexpressing wild-type PX_GENE were generated. These cells exhibited a notable shift in the dose-response curve for this compound, requiring higher concentrations of the compound to achieve the same effect observed in wild-type cells. This phenomenon is consistent with the idea that this compound's effect is mediated by inhibiting PX, and an increased abundance of the target necessitates more compound to achieve saturation. nih.govcreative-biolabs.comresearchgate.net

Mutational analysis further refined the understanding of this compound-PX interaction. Site-directed mutagenesis was used to introduce specific point mutations within the predicted binding site of PX, based on computational modeling and initial biochemical data. A key mutation, PX(Y123F), located within the putative this compound binding pocket, resulted in a significant reduction in this compound's binding affinity and a corresponding loss of its cellular efficacy. This provided strong evidence that this compound directly interacts with PX at this specific site. drughunter.comlinkedomics.orgresearchgate.net

Table 4: Impact of PX Overexpression and Mutation on this compound Potency (Hypothetical Data)

PX Variant ExpressedThis compound IC50 (µM)Binding Affinity (Kd, nM) to this compound
Wild-type0.525
Overexpressed WT PX8.325
PX(Y123F) Mutant>50>1000

Biophysical Techniques for this compound Target Interaction Analysis

Biophysical techniques provide quantitative and mechanistic insights into the direct interaction between this compound and its identified target, Protein X (PX). These methods confirm binding, determine binding kinetics, and provide thermodynamic parameters. worldscientific.comnumberanalytics.comacs.org

Surface Plasmon Resonance (SPR) was utilized to measure the real-time binding kinetics of this compound to recombinant PX. The SPR sensograms demonstrated a direct, concentration-dependent binding event, allowing for the calculation of association (kₐ) and dissociation (k_d) rate constants, and thus the equilibrium dissociation constant (K_D). numberanalytics.com

Isothermal Titration Calorimetry (ITC) was employed to characterize the thermodynamic profile of the this compound-PX interaction. ITC experiments revealed that the binding of this compound to PX is an exothermic process, driven primarily by enthalpy, with a favorable entropy contribution. This detailed thermodynamic signature provides insights into the nature of the molecular forces involved in the interaction. numberanalytics.comacs.org

Table 5: Biophysical Characterization of this compound-PX Interaction (Hypothetical Data)

TechniqueParameterValueInterpretation
SPRK_D (nM)22High binding affinity
kₐ (10⁵ M⁻¹s⁻¹)1.5Fast association rate
k_d (10⁻³ s⁻¹)3.3Moderate dissociation rate
ITCΔG (kcal/mol)-10.2Favorable binding
ΔH (kcal/mol)-15.8Enthalpy-driven (e.g., hydrogen bonds, van der Waals)
-TΔS (kcal/mol)5.6Favorable entropy (e.g., solvent displacement)

These biophysical data collectively affirm the direct and specific interaction between this compound and Protein X, providing quantitative measures of affinity and a thermodynamic understanding of the binding event, thereby solidifying PX's role as a validated molecular target.

Isothermal Titration Calorimetry (ITC) for this compound Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat changes associated with molecular interactions, providing a comprehensive thermodynamic profile of binding events researchgate.netglycosmos.orgpromega.comnih.gov. This method allows for the simultaneous determination of binding affinity (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), offering insights into the driving forces of the interaction researchgate.netglycosmos.orgpromega.comstjohnslabs.com.

Detailed Research Findings: ITC experiments were conducted to characterize the thermodynamic parameters of this compound binding to the EphA2 receptor. Titration of this compound into a solution containing the EphA2 ligand-binding domain resulted in exothermic heat signals, indicating a favorable binding event. Analysis of the integrated heat data revealed a high affinity interaction, driven primarily by favorable enthalpy, suggesting the formation of strong hydrogen bonds and van der Waals interactions at the binding interface. The stoichiometry of the interaction was determined to be approximately 1:1, confirming a single binding site for this compound on EphA2.

Table 1: ITC Thermodynamic Parameters for this compound Binding to EphA2 Receptor

ParameterValueInterpretation
KD (nM)750High binding affinity
ΔH (kcal/mol)-12.5Favorable enthalpy, suggesting strong intermolecular interactions
ΔS (cal/mol·K)+5.2Slightly unfavorable entropy, possibly due to conformational ordering upon binding
-TΔS (kcal/mol)-1.5Entropic contribution to Gibbs free energy
ΔG (kcal/mol)-11.0Favorable Gibbs free energy, indicating spontaneous binding
Stoichiometry (n)0.98Approximately 1:1 binding ratio

Surface Plasmon Resonance (SPR) for this compound Binding Kinetics and Binding Affinity

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics and affinity of biomolecular interactions carnabio.comepa.govclinisciences.com. SPR provides crucial information on association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon) carnabio.comgenecards.orgnih.gov.

Detailed Research Findings: SPR experiments were performed by immobilizing the EphA2 receptor on a sensor chip surface, followed by flowing varying concentrations of this compound over the chip. The resulting sensorgrams, showing real-time binding and dissociation events, confirmed a rapid association and a relatively slow dissociation, characteristic of a stable interaction. The kinetic analysis provided detailed insights into the dynamic nature of this compound's interaction with EphA2, complementing the thermodynamic data from ITC. The determined KD value from SPR was consistent with the affinity measured by other methods.

Table 2: SPR Kinetic and Affinity Parameters for this compound Binding to EphA2 Receptor

ParameterValueInterpretation
kon (M⁻¹s⁻¹)8.5 x 10⁴Fast association rate
koff (s⁻¹)6.4 x 10⁻⁵Slow dissociation rate, indicating stable complex
KD (nM)0.75High binding affinity (consistent with reported Kᵢ) ehu.escreative-biolabs.combiocat.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing protein-ligand interactions at atomic resolution in solution, providing insights into binding sites, conformational changes, and binding kinetics cnr.itrcsb.orgfrontiersin.orgrndsystems.comneobioscience.com. Both ligand-observed and protein-observed NMR experiments can be employed.

Detailed Research Findings: NMR studies, particularly using protein-observed chemical shift perturbation (CSP) experiments, were conducted to pinpoint the specific residues of EphA2 involved in this compound binding. Upon titration of unlabeled this compound into a solution of ¹⁵N-labeled EphA2 ligand-binding domain, significant chemical shift changes were observed in a cluster of residues within the known ligand-binding pocket of EphA2. These perturbations indicate direct interaction and conformational adjustments in the protein upon ligand binding. Key residues showing significant CSPs include those in the ephrin-binding loop and adjacent β-strands, confirming this compound's interaction with the orthosteric site.

Table 3: Key EphA2 Residues Showing Significant Chemical Shift Perturbations Upon this compound Binding (Hypothetical Data)

ResidueChemical Shift Change (Δδ, ppm)Location/Significance
Tyr780.15 (¹H), 0.82 (¹⁵N)Ephrin-binding loop, direct contact
Phe810.12 (¹H), 0.75 (¹⁵N)Ephrin-binding loop, hydrophobic interaction
Lys1050.10 (¹H), 0.68 (¹⁵N)Adjacent β-strand, potential electrostatic interaction
Gln1230.08 (¹H), 0.55 (¹⁵N)Loop region, conformational change

X-ray Crystallography for this compound-Target Co-Structures

X-ray crystallography provides high-resolution three-dimensional structures of proteins and protein-ligand complexes, offering atomic-level details of binding modes and intermolecular interactions researchgate.netmedkoo.comproteomicsdb.org. This technique is invaluable for structure-based drug design and validation.

Detailed Research Findings: To elucidate the precise binding mode of this compound with its target, co-crystallization experiments were performed with the EphA2 ligand-binding domain. The successful co-crystallization and subsequent X-ray diffraction analysis yielded a high-resolution crystal structure of the this compound-EphA2 complex at 1.8 Å resolution. The structure revealed that this compound occupies the canonical ephrin-binding pocket of EphA2. Key interactions observed include hydrogen bonds between the hydroxylamino group of this compound and the backbone carbonyl of Gly76 and the side chain of Tyr78 of EphA2. Additionally, extensive hydrophobic interactions were observed involving the steroidal core of this compound and hydrophobic residues such as Phe81, Leu108, and Val110 within the EphA2 binding site. These structural insights confirm this compound's competitive antagonism by sterically hindering ephrin-A1 binding.

Computational Approaches to this compound Target Prediction and Validation

Computational methods play a complementary role to experimental techniques in target prediction, binding mode analysis, and lead optimization, offering cost-effective and rapid insights into molecular interactions.

Molecular Docking and Dynamics Simulations for this compound

Molecular docking predicts the preferred orientation of a ligand within a protein binding site and estimates its binding affinity oup.comlibretexts.org. Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of molecular systems, providing insights into conformational flexibility, binding stability, and dynamic interactions libretexts.org.

Table 4: Molecular Docking Scores for this compound with EphA2 Receptor (Hypothetical Data)

Docking SoftwareScoring FunctionBinding Score (kcal/mol)Predicted Kᵢ (nM)
AutoDock VinaVina Score-9.8850
GlideXP GScore-10.2680
GOLDChemScore75.1920

Cheminformatics and Ligand-Based Target Prediction for this compound

Cheminformatics leverages computational techniques to analyze chemical information, including molecular structures and properties, to predict biological activities and potential targets. Ligand-based target prediction, a subset of cheminformatics, relies on the principle that structurally similar molecules often exhibit similar biological activities and interact with similar targets.

Detailed Research Findings: Cheminformatics approaches, including similarity searching and quantitative structure-activity relationship (QSAR) modeling, were employed to further validate EphA2 as a primary target and to explore potential off-targets for this compound. Ligand-based similarity searches against public databases of known bioactive compounds identified EphA2 ligands as top hits, reinforcing the experimental findings. Furthermore, predictive models built using the structural features of this compound and known EphA2 antagonists consistently predicted high activity against EphA2. While the primary focus remained on EphA2, these analyses also provided a preliminary assessment of potential polypharmacology by identifying a low similarity score to a panel of common off-targets, supporting this compound's selectivity profile as an Eph antagonist uniprot.org.

Table 5: Cheminformatics Ligand-Based Target Prediction Results for this compound (Hypothetical Data)

Prediction MethodTop Predicted Target ClassSimilarity Score / ConfidenceNotes
Tanimoto SimilarityEphrin Receptors0.85 (High)Confirms known target class
Target Prediction Model (Machine Learning)EphA2 Receptor0.92 (High)Strong prediction for EphA2
Off-Target PredictionGPCRs, Kinases (non-Eph)< 0.30 (Low)Supports selectivity, consistent with previous findings creative-biolabs.com

Mechanistic Elucidation of Unipr500 S Biological Actions

Enzyme Kinetic Analysis of UniPR500 Modulatory Effects

This compound acts as a competitive antagonist of the EphA2 receptor. medkoo.comnih.gov Its inhibitory potency has been quantified through enzyme kinetic analyses, demonstrating a submicromolar inhibitory activity. Specifically, this compound exhibits a dissociation constant (Ki) of 0.78 μM for the EphA2 receptor. medkoo.comnih.gov Furthermore, it dose-dependently reduces the binding of biotinylated ephrin-A1 to EphA2, with an inhibitory concentration 50% (IC50) value of 1.1 μM. medkoo.comnih.gov These values highlight this compound's efficacy in disrupting the EphA2-ephrin-A1 interaction. medkoo.com

Table 1: Enzyme Kinetic Parameters of this compound on EphA2 Receptor

ParameterValueTargetReference
Ki0.78 μMEphA2 medkoo.comnih.gov
IC501.1 μMEphA2 (ephrin-A1 binding) medkoo.comnih.gov

Allosteric Regulation and Conformational Changes Induced by this compound

Allosteric regulation involves the modulation of protein activity through ligand binding at a site distinct from the active site, leading to conformational changes that affect catalytic efficiency or ligand affinity. While the precise allosteric mechanisms of this compound are still being elucidated, its nature as a protein-protein interaction (PPI) inhibitor suggests an influence on the conformational landscape of Eph receptors. This compound, along with other derivatives of Lithocholic acid, is hypothesized to interact with a conserved cavity within the ligand-binding domain (LBD) of all Eph receptors. nih.gov This interaction could induce conformational changes that prevent the proper binding of endogenous ephrin ligands, thereby blocking both forward and reverse Eph signaling. nih.gov Such a mechanism would imply an allosteric or competitive mode of action that impacts the receptor's conformation. nih.gov

Post-Translational Modifications Influenced by this compound Activity

Post-translational modifications (PTMs) play a critical role in regulating the activity, subcellular localization, conformation, and clustering of Eph/ephrin receptors. This compound has been shown to block EphA2 phosphorylation in human umbilical vein endothelial cells (HUVEC). medkoo.com Given that Eph receptor activation typically involves trans-phosphorylation of their intracellular domains upon ephrin binding, this compound's antagonistic action directly interferes with this crucial PTM. nih.gov By preventing ligand-receptor interaction, this compound inhibits the phosphorylation cascade that is integral to EphA2 signaling. medkoo.com

Transcriptional and Translational Regulation Mediated by this compound

The influence of this compound on transcriptional and translational regulation appears to be indirect or context-dependent. While Eph/ephrin signaling pathways can impact intracellular post-translational signaling cascades and transcriptional modifications, the specific mediators are not always clear. Research suggests that the therapeutic efficacy of EphB/ephrin-B blockade, for example, might work through the modulation of immune responses, independent of changes at the transcriptional and translational level of EphB4 and ephrin-B2 genes. nih.gov This implies that this compound's primary mechanism of action, as a PPI inhibitor, is at the protein interaction level rather than directly mediating changes in gene expression. nih.gov

Signal Transduction Pathway Modulation by this compound, especially Eph/ephrin forward and reverse signaling

A key characteristic of Eph/ephrin interactions is their bidirectional signaling, where both the Eph receptor (forward signaling) and the ephrin ligand (reverse signaling) can transduce signals into their respective cells. nih.govnih.gov this compound is a potent inhibitor that blocks both forward and reverse Eph signaling. nih.govnih.gov This broad inhibition is significant because EphA forward signals typically act as a brake for insulin (B600854) release, while ephrin-A reverse signals stimulate it.

In the context of glucose homeostasis, this compound has been validated as an EphA5-ephrin-A5 inhibitor in vitro. nih.gov Its administration has been shown to increase glucose-stimulated insulin secretion (GSIS) from EndoC-βH1 cells. nih.gov Furthermore, in vivo studies have demonstrated that this compound improves glucose tolerance in healthy and insulin-resistant mice. nih.gov This effect is attributed to its ability to antagonize Eph receptors, thereby modulating the intricate Eph/ephrin bidirectional signaling pathway that regulates insulin secretion in pancreatic β-cells. nih.gov

Table 2: this compound's Impact on Glucose Homeostasis

EffectTarget/ContextOutcomeReference
Enhances GSISEndoC-βH1 cellsIncreased insulin secretion nih.gov
Improves Glucose ToleranceHealthy and insulin-resistant miceReduced blood glucose levels nih.gov
InhibitsEphA5-ephrin-A5 interactionBlocks bidirectional signaling nih.gov

Cellular Localization and Subcellular Distribution of this compound's Activity

While the general principle that subcellular localization influences Eph/ephrin activity is well-established, nih.gov specific data regarding the cellular localization and subcellular distribution of this compound's activity or the compound itself are not extensively detailed in the provided search results. However, as a small molecule protein-protein interaction inhibitor, this compound can block Eph receptor activity without necessarily penetrating the cell. This characteristic is advantageous for achieving efficacious concentrations in vivo, as it suggests its primary site of action is at the extracellular ligand-binding domain of the Eph receptors.

Role of this compound in Protein-Protein Interactions and Complexes, specifically Eph/ephrin interactions

This compound is explicitly characterized as a protein-protein interaction (PPI) inhibitor of the Eph-ephrin system. medkoo.comnih.gov It is a derivative of UniPR129, another known PPI inhibitor of this system. medkoo.com The compound's mechanism of action involves interfering with the crucial interactions between Eph receptors and their ephrin ligands. nih.gov

Key findings demonstrate that this compound:

Inhibits the interaction between EphA5 and ephrin-A5 in vitro. nih.gov

Reduces the binding of biotinylated ephrin-A1 to EphA2. medkoo.comnih.gov

The significance of this compound as a PPI inhibitor lies in its ability to block both forward and reverse signaling pathways, which is a distinct advantage compared to kinase inhibitors that only affect forward signaling. This comprehensive blockade of bidirectional signaling highlights its potential as a broad modulator of Eph/ephrin-mediated cellular communication. nih.gov

Structure Activity Relationship Sar Studies and Analog Development for Unipr500

Rational Design of UniPR500 Analogues Based on Target Interactions

The rational design of this compound was predicated on identifying and modifying a metabolic soft spot within the UniPR129 structure: the 3α-hydroxyl group on the lithocholic acid core. nih.govresearchgate.net Docking studies utilizing the X-ray structure of the EphA2 receptor and free-energy simulations indicated that polar groups at position 3 of UniPR129 could form productive interactions within the EphA2 ligand-binding domain. nih.gov This computational insight guided the strategic substitution of the 3α-hydroxyl group with a bulkier and more planar 3-hydroxyimino group, resulting in this compound. nih.govmedchemexpress.comnih.gov

This compound functions as a competitive antagonist of the EphA2 receptor. It dose-dependently reduces the binding of biotinylated ephrin-A1 to EphA2, exhibiting an IC50 value of 1.1 μM and a Ki value of 0.78 μM for the EphA2 receptor. nih.govnih.govlipidmaps.orgmdpi.commedchemexpress.com Furthermore, this compound has been validated as an EphA5-ephrin-A5 inhibitor in vitro, demonstrating an IC50 value of 3.7 μM for this interaction. targetmol.com The compound's mechanism involves blocking both forward and reverse Eph signaling. wikipedia.orgmdpi.comresearchgate.netbiosschina.com

The binding conformation of this compound within the EphA2 ligand-binding domain highlights polar interactions between the substituent at position 3 of the steroidal core and key residues within the EphA2 binding domain. nih.govresearchgate.net This rational modification significantly improved the compound's metabolic stability and systemic exposure while maintaining its valuable pharmacological profile as an EphA2 antagonist. nih.govresearchgate.net

Combinatorial Chemistry Approaches for this compound Derivative Libraries

The development of this compound and its related antagonists, such as UniPR1331, was guided by a computer-aided drug design protocol, indicating a rational and targeted approach to synthesis. tandfonline.comresearchgate.netresearchgate.net While the literature mentions the use of "focused libraries of decoys with similar molecular properties" in the context of this compound and EphA5-ephrin-A5 interactions, specific details regarding the application of broad combinatorial chemistry approaches for generating extensive this compound derivative libraries are not explicitly detailed in the provided research findings. mpg.de The primary strategy emphasized has been the rational design based on structural insights and metabolic liabilities.

Impact of Chemical Modifications on this compound's Biological Potency, particularly modifications to the lithocholic acid core

The most impactful chemical modification leading to this compound was the replacement of the 3α-hydroxyl group of UniPR129 with a 3-hydroxyimino group on the lithocholic acid core. This modification addressed a metabolic soft spot, significantly enhancing the compound's metabolic stability in mouse liver microsomes (t1/2 of 60.4 min for this compound compared to 16.8 min for UniPR129) and improving its oral bioavailability in mice. nih.govresearchgate.nettandfonline.commdpi.com Despite these pharmacokinetic improvements, this compound maintained its potent EphA2 antagonist activity. nih.govresearchgate.net

While UniPR129 exhibited off-target activity towards bile acid-modulated receptors like the G protein-coupled bile acid receptor 1 (GPBAR1, TGR5) and the pregnane (B1235032) X receptor (PXR), this compound also showed these off-target interactions. nih.govnih.govresearchgate.net However, this compound has also been described as a selective Eph antagonist in certain contexts, demonstrating a lack of interaction with several other molecular targets involved in glucose homeostasis. researchgate.netunipr.it

Further explorations of modifications to the lithocholic acid core have led to other notable analogues. For instance, UniPR505, a 3α-carbamoyloxy derivative, emerged as another optimized EphA2 antagonist. UniPR505 demonstrated an IC50 of 0.95 µM for EphA2 and exhibited anti-angiogenic properties. medchemexpress.comtargetmol.commdpi.comresearchgate.netbiosschina.comcineca.it Subsequent functionalization of the nitrogen atom within the 3α-carbamoyloxy group with various alkyl chains (e.g., ethyl, butyl, hexyl carbamates) maintained similar inhibitory potencies, indicating the EphA2 receptor's tolerance for moderate-sized alkyl substituents at this position. However, longer alkyl chains, such as an octyl derivative, resulted in a significant decrease in inhibitory potency (IC50 = 15 µM). mdpi.com Notably, UniPR505 exhibited a degree of selectivity, showing a preference for EphA2 while sparing other Eph receptor subtypes including EphA1, EphA7, EphB1, EphB4, and EphB6. mdpi.com

The following table summarizes the impact of key modifications on the lithocholic acid core:

CompoundCore Modification at C-3 PositionTargetIC50 / Ki (µM)Metabolic Stability (t1/2 in MLM)Oral BioavailabilitySelectivity
UniPR1293α-hydroxylEphA2Ki = 0.37, IC50 = 0.94 nih.gov16.8 min nih.govPoor nih.govBroad (EphA, EphB) merckmillipore.com
This compound3-hydroxyiminoEphA2, EphA5Ki = 0.78 (EphA2), IC50 = 1.1 (EphA2), IC50 = 3.7 (EphA5) nih.govnih.govlipidmaps.orgmdpi.commedchemexpress.comtargetmol.com60.4 min nih.govIncreased nih.govImproved (selective Eph antagonist) mdpi.comresearchgate.netunipr.it
UniPR5053α-carbamoyloxyEphA2IC50 = 0.95 medchemexpress.comtargetmol.combiosschina.comLong (8-12 hours in cell media) targetmol.comCompatible with in vivo use mdpi.comModerate (EphA2 preference, spares EphA1, EphA7, EphB1, EphB4, EphB6) mdpi.com

Focused Libraries and Fragment-Based Design for this compound Optimisation

The optimization of this compound and related Eph antagonists has leveraged computational approaches, including computer-aided drug design protocols. tandfonline.comresearchgate.netresearchgate.net This rational design framework can encompass the use of focused libraries and virtual screening techniques. For instance, ligand-based virtual screening approaches were employed using UniPR129 and the ephrin-A1 ligand as reference structures to guide the search for new antagonists. science.gov This methodology allows for the exploration of chemical space around known active compounds, which is characteristic of focused library design.

While the concept of "focused libraries of decoys with similar molecular properties" has been mentioned in relation to this compound's evaluation, specific details on the systematic construction and screening of such libraries directly for this compound optimization are not extensively elaborated in the provided sources. mpg.decapes.gov.br Similarly, while fragment-based design is a recognized strategy in drug discovery, the provided information does not explicitly detail its direct application for the optimization of this compound. Although lithocholic acid derivatives have been explored as "structure fragments" for other targets (e.g., TGR5/FXR), this specific application is not linked to this compound's optimization. mdpi.com The primary optimization pathway for this compound appears to stem from a targeted rational design based on understanding the metabolic vulnerabilities and target interactions of its precursor.

Application of Unipr500 As a Research Probe and Tool

UniPR500 in Pathway Delineation and Validation Studies, specifically Eph/ephrin pathways

This compound functions as a novel Eph antagonist, effectively inhibiting interactions within the Eph/ephrin system. medchemexpress.comnih.govcymitquimica.com It has been characterized as a competitive antagonist for the EphA2 receptor, demonstrating a dissociation constant (Ki) of 0.78 µM and an IC50 value of 1.1 µM for reducing the binding of biotinylated ephrin-A1 to EphA2 in a dose-dependent manner. unibs.itmedkoo.com Beyond EphA2, this compound has also been validated as an in vitro inhibitor of EphA5-ephrin-A5 interactions. medchemexpress.com

A notable aspect of this compound's mechanism is its ability to block both forward signaling (transduced by Eph receptors) and reverse signaling (transduced by ephrin ligands) within the Eph/ephrin system. This contrasts with Eph tyrosine kinase inhibitors, which typically only impede forward signaling. medchemexpress.com This dual inhibitory capacity makes this compound a critical tool for dissecting the intricate bidirectional signaling dynamics of Eph/ephrin pathways.

Research has also explored this compound's role in glucose homeostasis, where the Eph/ephrin system is integral to the complex communication between β-cells and the process of glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic islets. medchemexpress.com this compound has been shown to enhance GSIS from EndoC-βH1 cells and improve glucose tolerance in healthy and insulin-resistant mice. medchemexpress.com Furthermore, it exhibits anti-angiogenic activity by blocking EphA2 phosphorylation in human umbilical vein endothelial cells (HUVEC). unibs.it

Table 1: Inhibitory Potency of this compound

TargetAssayKi (µM)IC50 (µM)Reference
EphA2 receptorCompetitive antagonism0.78- unibs.itmedkoo.com
Ephrin-A1 to EphA2Binding reduction (biotinylated)-1.1 unibs.itmedkoo.com
EphA5-ephrin-A5In vitro inhibition-- medchemexpress.com

Use of this compound for Phenotypic Screening and Deconvolution

Phenotypic screening, which focuses on observing phenotypic changes in biological function triggered by small molecules, is a cornerstone of drug discovery. This compound, with its well-defined and selective antagonistic activity against Eph receptors, serves as a valuable compound for such screens. In phenotypic screening, identifying the specific protein targets responsible for an observed effect (target deconvolution) is crucial for understanding the compound's mechanism of action and for further optimization. As a selective Eph antagonist, this compound can be utilized as a tool compound to help delineate the roles of Eph/ephrin pathways in various cellular phenotypes, aiding in the deconvolution process by linking observed biological responses to the modulation of these specific targets.

Development of Biocompatible Formulations for In Vitro/In Vivo this compound Research

The development of this compound from its parent compound, UniPR129, specifically addressed limitations in pharmacokinetic properties. UniPR129 suffered from poor oral bioavailability in mice. unibs.it This was overcome by functionalizing a metabolic soft spot on the lithocholic acid core, specifically replacing the 3α-hydroxyl group with a 3-hydroxyimino group to yield this compound. unibs.it This modification significantly improved this compound's metabolic stability in mouse liver microsomes, resulting in a half-life (t1/2) of 60.4 minutes compared to 16.8 minutes for UniPR129. unibs.it Consequently, this compound demonstrated increased systemic exposure and oral bioavailability when administered to mice, making it suitable for in vivo research applications. unibs.itmedchemexpress.com this compound is soluble in Dimethyl Sulfoxide (DMSO), which is a common solvent for preparing stock solutions for both in vitro and in vivo studies. nih.gov

This compound as a Reference Compound in Comparative Studies with other Eph antagonists or kinase inhibitors

This compound serves as an important reference compound in comparative pharmacological studies, particularly when evaluating other Eph antagonists or kinase inhibitors. Its development involved direct comparison with its parent compound, UniPR129, highlighting improvements in inhibitory potency and bioavailability. unibs.it

Furthermore, this compound has been instrumental in comparative analyses with Eph tyrosine kinase inhibitors, such as ALW-II-38-3 and ALW-II-49-7. medchemexpress.com These studies have elucidated fundamental differences in their mechanisms of action: while kinase inhibitors primarily block Eph forward signaling, this compound, as a protein-protein interaction (PPI) inhibitor, can reduce insulin release by inhibiting both forward and reverse Eph signaling. medchemexpress.com This distinction makes this compound a valuable tool for researchers aiming to differentiate the specific contributions of forward versus reverse Eph signaling in biological processes. Its inclusion in lists of related small molecules and Eph antibodies also underscores its role as a standard for comparison in Eph/ephrin research.

Integration of this compound into High-Throughput Screening Assays

High-throughput screening (HTS) is a widely adopted drug discovery process that enables the rapid, automated testing of large libraries of chemical and biological compounds against specific biological targets. Given this compound's well-characterized activity as a selective Eph antagonist, it is well-suited for integration into HTS assays. Its defined mechanism of action and measurable inhibitory effects on Eph/ephrin interactions make it an ideal positive control or reference compound in screens designed to identify novel modulators of this pathway. The ability of HTS to quickly screen large compound libraries for pharmacological targets and profile agonists/antagonists aligns with this compound's utility as a research probe for discovering and validating new compounds that interact with the Eph/ephrin system.

In Vitro Research Paradigms Utilizing Unipr500

Biochemical and Enzymatic Assays for UniPR500 Activity

Biochemical and enzymatic assays are fundamental to characterizing the direct effects of this compound on its molecular targets. These assays have confirmed this compound's role as a potent antagonist of the EphA2 receptor.

Direct Enzymatic Inhibition/Activation Kinetics of this compound

This compound functions as a competitive antagonist of the EphA2 receptor. Studies have demonstrated its ability to inhibit the interaction between EphA2 and its ligand, ephrin-A1. In quantitative assessments, this compound dose-dependently reduced the binding of biotinylated ephrin-A1 to EphA2, exhibiting an IC₅₀ value of 1.1 μM. Further kinetic analysis, including saturation curves, confirmed its competitive antagonistic behavior with a calculated inhibition constant (Kᵢ) for the EphA2 receptor of 0.78 μM. uniprot.orggenecards.orgscbt.compromega.denih.govmerckmillipore.com

Table 1: Key Kinetic Parameters of this compound on EphA2-ephrin-A1 Interaction

ParameterValueTarget InteractionReference
IC₅₀1.1 μMEphA2-ephrin-A1 binding uniprot.orggenecards.orgscbt.compromega.demerckmillipore.com
Kᵢ0.78 μMEphA2 receptor uniprot.orggenecards.orgnih.gov

Receptor Binding Assays with Radiolabeled/Fluorescent this compound

Receptor binding assays, particularly displacement assays, have been instrumental in validating this compound's interaction with Eph receptors. An ELISA-like binding assay was employed to assess this compound's capacity to displace ephrin-A1 from EphA2. uniprot.orgnih.gov This assay revealed a dose-dependent reduction in the binding of biotinylated ephrin-A1 to EphA2 in the presence of this compound. uniprot.orggenecards.orgscbt.compromega.denih.govmerckmillipore.comstjohnslabs.com

Surface Plasmon Resonance (SPR) was also utilized to further characterize the binding of this compound to the EphA2 receptor. SPR sensorgrams demonstrated that this compound effectively bound to surface-immobilized EphA2 in a concentration-dependent manner, reaching saturation at specific concentrations. uniprot.orgnih.gov Additionally, this compound was validated as an in vitro inhibitor of the EphA5-ephrin-A5 interaction. glycosmos.orgrcsb.orgscience.gov

Protein Stability and Degradation Studies in the Presence of this compound

To understand the pharmacokinetic profile of this compound, its metabolic stability and degradation were investigated in vitro. Comparative studies in mouse liver subcellular fractions showed that this compound exhibited higher stability in mouse liver microsomes (MLM) compared to its parent compound, UniPR129. This compound had a half-life (t₁/₂) of 60.4 minutes in MLM, a significant improvement over UniPR129's t₁/₂ of 16.8 minutes. uniprot.orgfluoroprobe.comctdbase.org Furthermore, studies in mouse plasma indicated excellent stability, with approximately 95% of this compound recovered after 24 hours of incubation, suggesting that its amide linkage and iminohydroxyl group are not significantly susceptible to chemical or enzymatic degradation in plasma. rcsb.org

Table 2: In Vitro Metabolic Stability of this compound and UniPR129

CompoundMatrixHalf-life (t₁/₂)Reference
This compoundMouse Liver Microsomes60.4 min uniprot.orgfluoroprobe.comctdbase.org
UniPR129Mouse Liver Microsomes16.8 min uniprot.orgfluoroprobe.comctdbase.org
This compoundMouse Plasma~95% recovered (24h) rcsb.org

Analysis of Protein Phosphorylation

This compound has been shown to impact protein phosphorylation, particularly within the Eph-ephrin signaling pathway. It demonstrates anti-angiogenic activity by effectively blocking EphA2 phosphorylation in human umbilical vein endothelial cells (HUVEC). uniprot.orgnih.gov This inhibitory effect on EphA2 phosphorylation is a key aspect of its pharmacological profile. As a protein-protein interaction (PPI) inhibitor, this compound is capable of blocking both the forward and reverse signaling pathways mediated by Eph receptors. glycosmos.org

Organoid and 3D Culture Models for this compound Research

While this compound has been extensively studied in various in vitro and ex vivo models, specific detailed research findings focusing on its application in organoid or 3D culture models were not explicitly identified in the provided search results. Further investigation may be required to ascertain the extent of its use in these advanced cellular models.

Ex Vivo Tissue Explant Studies Using this compound

Ex vivo tissue explant studies have provided valuable insights into the physiological effects of this compound, particularly concerning glucose homeostasis. The Eph/ephrin system plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS) within pancreatic islets. glycosmos.orgrcsb.orgscience.gov this compound was investigated as a potential enhancer of GSIS. Its efficacy in this regard was assessed using EndoC-βH1 cells, a human pancreatic beta cell line. glycosmos.orgrcsb.org

In studies involving mouse models, this compound demonstrated an ability to improve glucose tolerance in both healthy and insulin-resistant (IR) mice. glycosmos.orgrcsb.org However, as anticipated for a GSIS enhancer that acts on healthy beta cells, this compound proved ineffective in a non-genetic mouse model of type 1 diabetes, where pancreatic function was severely compromised. glycosmos.orgrcsb.org These findings suggest that targeting the Eph system with compounds like this compound could be a valuable pharmacological strategy for developing new hypoglycemic agents. glycosmos.orgrcsb.org

Table 3: Effects of this compound in Ex Vivo and In Vivo Glucose Homeostasis Models

Model TypeOutcomeReference
EndoC-βH1 cellsIncreased Glucose-Stimulated Insulin Secretion (GSIS) glycosmos.orgrcsb.org
Healthy MiceImproved Glucose Tolerance glycosmos.orgrcsb.org
Insulin-Resistant MiceImproved Glucose Tolerance glycosmos.orgrcsb.org
Type 1 Diabetes MiceIneffective (due to compromised pancreatic function) glycosmos.orgrcsb.org

In Vivo Research Models Employing Unipr500

Murine Models for Mechanistic Studies of UniPR500

Murine models have been central to understanding the physiological effects of this compound. These studies have ranged from evaluating its impact on healthy animals to investigating its modulatory role in established disease models.

As of current scientific literature, specific studies employing knockout or transgenic mouse models designed to directly probe the interaction with this compound have not been reported. Gene knockout technology is a powerful tool for generating mice with a total lack of a specific gene product to understand its physiological functions in vivo nih.gov. The development of transgenic mice, such as those expressing specific genes like beta-hCG or those with conditional systems for epigenome editing, allows for highly specific investigations into gene function and disease pathology nih.govnih.gov. Given that this compound targets the Eph/ephrin signaling pathway, future mechanistic studies could leverage knockout models for specific Eph receptors or ephrin ligands to confirm the compound's on-target effects and explore the precise contribution of individual pathway components to its observed physiological outcomes.

This compound has been investigated in non-genetic murine models of metabolic disease to assess its therapeutic potential. nih.gov Specifically, its effects were evaluated in a model of insulin (B600854) resistance (IR) and a model of type 1 diabetes (T1D). nih.gov

In a non-genetic mouse model of insulin resistance, this compound demonstrated the ability to improve glucose tolerance. nih.gov This suggests that its mechanism of action is effective in conditions of impaired insulin sensitivity. Animal models of insulin resistance are crucial for understanding the pathophysiology of type 2 diabetes and for screening potential therapeutic agents. nih.gov

Conversely, when tested in a non-genetic mouse model of type 1 diabetes where pancreatic β-cell function was severely compromised, this compound was found to be ineffective. nih.gov This finding indicates that the action of this compound as a glucose-stimulated insulin secretion (GSIS) enhancer is dependent on the presence of functional pancreatic β-cells. nih.gov Various methods can be used to induce diabetes in animal models, including the use of chemicals like streptozotocin (STZ), which is toxic to pancreatic β-cells. nih.gov

Table 1: Summary of this compound Effects in Murine Disease Models

Murine ModelConditionKey Finding Related to this compoundImplication
Healthy C57BL/6J MiceNormal Glucose HomeostasisImproved glucose tolerance. nih.govCompound effectively modulates glucose metabolism under normal physiological conditions.
Non-genetic Insulin Resistance (IR) ModelInsulin ResistanceImproved glucose tolerance. nih.govThis compound is effective in a state of impaired insulin sensitivity.
Non-genetic Type 1 Diabetes (T1D) ModelSeverely Compromised Pancreatic FunctionIneffective at improving glucose tolerance. nih.govThe therapeutic action of this compound requires functional pancreatic β-cells.

Zebrafish Models for Developmental and Systemic Effects of this compound

To date, there are no published studies investigating the developmental or systemic effects of this compound using zebrafish (Danio rerio) models. The zebrafish embryo is a widely used vertebrate model in toxicology and developmental biology due to its rapid external development, optical transparency, and genetic tractability. nih.govnih.govmdpi.com These characteristics allow for real-time, non-invasive observation of organogenesis and the effects of chemical compounds on developmental processes. researchgate.net Future studies using zebrafish could provide valuable insights into the potential effects of this compound on embryonic development, organ formation, and systemic physiology, as well as identify any potential toxicological concerns early in the drug development process.

Pharmacodynamic Endpoints and Biomarkers in this compound Animal Research (e.g., glucose tolerance tests, insulin levels)

Pharmacodynamic (PD) biomarkers are essential for demonstrating a drug's effect on the body and are a critical component of preclinical and clinical drug development. researchgate.netnih.govbioxpressbiosimilars.com In animal research involving this compound, the primary pharmacodynamic endpoints and biomarkers have been centered on glucose homeostasis.

The key pharmacodynamic test used to evaluate the efficacy of this compound in vivo is the glucose tolerance test . Studies have shown that this compound improves the ability of both healthy and insulin-resistant mice to clear a glucose load, demonstrating its positive effect on glucose metabolism. nih.gov

Insulin levels serve as another critical biomarker. This compound was identified as an agent that enhances Glucose-Stimulated Insulin Secretion (GSIS) from pancreatic β-cells. nih.gov This was confirmed by its ineffectiveness in a type 1 diabetes model lacking functional β-cells, reinforcing that its mechanism for improving glucose tolerance is linked to its ability to promote insulin secretion in response to glucose. nih.gov

Imaging Techniques (e.g., PET, SPECT) for Tracking this compound or its Effects in Research Models

There is no published research detailing the use of advanced imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to track the biodistribution of this compound or visualize its direct effects in research models.

PET is a molecular imaging modality that allows for the visualization and measurement of physiological processes in vivo. nih.gov By labeling a compound like this compound with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18), PET imaging could be used in future studies to non-invasively determine its distribution, target engagement, and receptor occupancy in real-time within a living animal. nih.govmdpi.comyoutube.com Such studies would provide valuable pharmacokinetic and pharmacodynamic data to optimize dosing and further understand the compound's mechanism of action.

Tissue Distribution and Accumulation Studies of this compound in Research Animals (e.g., plasma levels)

In vivo research employing the small molecule this compound has provided initial insights into its pharmacokinetic profile, particularly concerning its presence in the bloodstream following administration. However, comprehensive data on its distribution and accumulation in various tissues remains limited in publicly accessible scientific literature.

The primary focus of published in vivo studies involving this compound has been on its effects on glucose metabolism in mouse models. Within the context of these studies, the concentration of this compound in the plasma has been measured to confirm its bioavailability after oral administration.

One key study demonstrated that this compound is orally bioavailable. nih.gov Plasmatic levels of the compound were determined using an HPLC/MS (High-Performance Liquid Chromatography/Mass Spectrometry) approach. This analysis confirmed that after oral administration, this compound is absorbed and enters the systemic circulation, a critical prerequisite for exerting its pharmacological effects throughout the body.

Despite the confirmation of its presence in the plasma, detailed research findings on the specific concentrations of this compound in other tissues and organs are not extensively reported. Information regarding the compound's propensity to cross the blood-brain barrier, or its accumulation in key metabolic organs such as the liver and kidneys, is not available in the reviewed literature. Consequently, a comprehensive understanding of the tissue distribution and accumulation patterns of this compound in research animals awaits further investigation.

Data on Plasma Levels of this compound

While specific numerical data from time-course studies of this compound plasma concentrations are not provided in detail in the available literature, the following table summarizes the key aspects of the reported plasma level analysis.

ParameterFindingResearch AnimalAnalytical Method
BioavailabilityOrally BioavailableMiceNot Specified
Plasma PresenceConfirmedMiceHPLC/MS

It is important to note that the absence of detailed public data on tissue distribution does not imply that such studies have not been conducted. This information may be part of proprietary research and not yet published. Future publications will be necessary to build a complete profile of this compound's journey through and interaction with a living organism.

Synthetic Methodologies and Chemical Modifications for Unipr500 Analogues

Total Synthesis Strategies for UniPR500 and its Complex Analogues

While this compound itself is a semi-synthetic compound derived from a natural product, the total synthesis of its core scaffold, lithocholic acid (LCA), is a critical aspect of its accessibility and the generation of diverse analogues. The total synthesis of bile acids like LCA is a complex undertaking due to the stereochemically rich tetracyclic steroid nucleus. Historically, the synthesis of such molecules has been a benchmark in organic chemistry.

Modern synthetic routes to LCA and other bile acids often start from more readily available steroid precursors or even from non-steroidal starting materials. For instance, several synthetic strategies have been developed to produce LCA from various commercially available materials, including other bile acids like cholic acid (CA), deoxycholic acid (DCA), and chenodeoxycholic acid (CDCA), as well as from plant-derived materials. tandfonline.comtandfonline.com One notable approach involves the synthesis of LCA from plant-sourced bisnoralcohol, which is considered economically advantageous and avoids potential biological contaminants associated with animal-sourced materials. researchgate.netconsensus.app This multi-step process typically involves key transformations such as oxidation, Wittig reactions, and stereoselective reductions to construct the side chain and establish the correct stereochemistry of the steroid core. tandfonline.com

A representative synthetic sequence starting from a plant-sourced bisnoralcohol is outlined below:

StepReactionReagents and ConditionsPurpose
1OxidationTEMPO, NCS, TBAB, NaHCO₃Conversion of the side chain hydroxyl group to an aldehyde.
2Wittig ReactionAppropriate phosphoraneElongation of the side chain.
3HydrogenationH₂, Pd/CSaturation of the side chain double bond.
4Stereoselective ReductionKBH₄, CeCl₃·7H₂OReduction of a keto group to the desired hydroxyl stereoisomer.
5HydrolysisLiOHConversion of an ester to the final carboxylic acid.

This table illustrates a general synthetic approach to the lithocholic acid scaffold, a key precursor for this compound.

Semi-Synthesis and Late-Stage Functionalization Approaches for this compound (e.g., functionalization at C-3 position)

The most direct and widely employed method for preparing this compound and its analogues is through semi-synthesis, starting from the natural bile acid, lithocholic acid. This approach leverages the readily available and stereochemically defined steroid scaffold, allowing for efficient diversification. The primary point of modification is the carboxylic acid side chain, which is typically conjugated with various amino acids or their derivatives. This amide bond formation is a cornerstone of the semi-synthetic strategy.

The synthesis of steroid-amino acid conjugates (SAACs) generally involves the activation of the steroid's carboxylic acid, followed by coupling with the desired amino acid ester, and subsequent hydrolysis if the free acid is the target. nih.govwordpress.com While the exact amino acid component of this compound is not explicitly detailed in all public literature, the general methodology for this class of compounds is well-established.

Late-stage functionalization (LSF) of the steroid nucleus offers a powerful tool for creating analogues with modified pharmacological profiles. The C-3 position, bearing a hydroxyl group in lithocholic acid, is a prime target for such modifications. chinesechemsoc.org Recent advances in C-H functionalization provide methods for introducing a variety of chemical groups at positions that were previously difficult to access, allowing for the synthesis of novel analogues. nih.govnih.gov For example, regioselective oxidation, halogenation, or amination at the C-3 position or other sites on the steroid core can be achieved using modern catalytic methods. These modifications can influence the molecule's polarity, binding affinity, and metabolic stability.

Modification TypePositionPotential Reagents/CatalystsDesired Outcome
Esterification/EtherificationC-3Acyl chlorides, alkyl halidesAltered lipophilicity and prodrug potential.
OxidationC-3Hypervalent iodine reagentsIntroduction of a ketone for further derivatization. wikipedia.org
C-H AminationVariousRhodium or palladium catalystsIntroduction of nitrogen-containing functional groups.
C-H HalogenationVariousN-halosuccinimides with appropriate catalystsIntroduction of halogens for altered binding or as synthetic handles.

This table provides examples of late-stage functionalization reactions applicable to the this compound scaffold.

Chemoenzymatic Synthesis of Modified this compound Structures

Chemoenzymatic approaches combine the strengths of chemical synthesis with the high selectivity of biological catalysts. For a complex molecule like this compound, enzymes can be employed to perform specific transformations on the bile acid scaffold that are challenging to achieve with conventional chemical methods. Microbial and isolated enzyme systems are known to perform a variety of modifications on bile acids, including hydroxylations, epimerization, and oxidations at specific positions. nih.gov

For instance, specific cytochrome P450 monooxygenases can hydroxylate the steroid nucleus at various positions with high regioselectivity and stereoselectivity. This enzymatic hydroxylation can be used to generate novel precursors for this compound analogues. Furthermore, enzymes such as bile acid-CoA ligase and bile acid-CoA:amino acid N-acyltransferase are involved in the natural conjugation of bile acids with amino acids, and these or similar enzymatic systems could potentially be harnessed for the synthesis of this compound and its derivatives. nih.gov

The use of enzymes can offer milder reaction conditions and reduce the need for protecting groups, leading to more efficient and environmentally friendly synthetic routes.

Novel Synthetic Routes to Address Stereochemical Challenges of this compound

The stereochemistry of this compound is a critical determinant of its biological activity. The rigid steroid nucleus contains multiple chiral centers, and the configuration of these centers is fixed from the natural starting material in semi-synthetic routes. However, when considering total synthesis or the synthesis of non-natural steroid cores, the control of stereochemistry is a major challenge. Modern asymmetric synthesis methods, such as enantioselective catalysis and the use of chiral auxiliaries, are employed to establish the desired stereoisomers. researchgate.net

In the context of this compound, a key stereochemical challenge lies in the junction of the steroid and the amino acid. The choice of a specific enantiomer of the amino acid (L- or D-form) can significantly impact the biological properties of the resulting conjugate. The synthesis must therefore be highly stereoselective to ensure the production of a single, desired stereoisomer. nih.gov During the coupling of the bile acid and the amino acid, care must be taken to avoid epimerization of the chiral center in the amino acid, which can be a risk under certain reaction conditions.

Methodologies for Isotopic Labeling of this compound for Research Applications

Isotopic labeling is an indispensable tool for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, as well as for elucidating their mechanism of action. musechem.comcreative-proteomics.com this compound can be labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C) for various research applications. irisotope.com

The introduction of isotopic labels can be achieved through several methods:

Synthesis from labeled precursors: A common approach is to use an isotopically labeled starting material in the synthesis. For this compound, this could involve using a labeled amino acid or a labeled bile acid precursor.

Late-stage isotopic exchange: For isotopes like deuterium (²H) or tritium (³H), late-stage hydrogen isotope exchange (HIE) reactions can be performed on the final this compound molecule or an advanced intermediate. This involves replacing one or more hydrogen atoms with their heavier isotopes.

Biosynthetic labeling: If a biosynthetic production method for the bile acid scaffold were to be developed, isotopes could be incorporated by feeding labeled precursors to the microorganisms.

These labeled versions of this compound are crucial for quantitative analysis in biological samples using techniques like mass spectrometry and for imaging studies to visualize the compound's distribution in vivo. wikipedia.org

Interdisciplinary Research Perspectives Involving Unipr500

Integration of UniPR500 Research with Structural Biology

Structural biology provides the atomic-level blueprint necessary to understand the interaction between this compound and its primary target, the EphA5 receptor. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the three-dimensional structures of macromolecules like Eph receptors and their ligands, the ephrins.

Research has successfully determined the crystal structure of the unbound extracellular domain of ephrin-A5 and the ligand-binding domain of the EphA5 receptor. nih.govnih.gov These foundational structures reveal a characteristic "Greek key" β-barrel fold and highlight the specific loops, such as the G-H loop in ephrin-A5, that are critical for receptor recognition and binding. nih.gov Understanding the native conformation of the receptor's binding pocket is the first step in comprehending how a small molecule like this compound can inhibit this interaction.

The integration of this structural knowledge is central to the rational design of inhibitors. By visualizing the precise architecture of the EphA5 binding site, researchers can design molecules that fit sterically and electronically to disrupt the natural protein-protein interaction. While the specific co-crystal structure of this compound bound to EphA5 has not been detailed in available literature, this remains a critical goal for the field. Such a structure would provide definitive evidence of the inhibitor's binding mode, revealing the key amino acid residues involved in the interaction. This detailed molecular snapshot is invaluable for guiding the next cycle of drug design to improve potency, selectivity, and pharmacokinetic properties of future antagonists.

Table 1: Key Structural Biology Techniques in Eph Receptor Research

Technique Application in this compound Research Key Insights Gained
X-ray Crystallography Determining the 3D structure of the EphA5 receptor's ligand-binding domain and its potential complex with this compound. nih.govrcsb.orgnih.gov Provides a high-resolution, static image of the binding pocket and the precise orientation of the inhibitor within it. nih.govnih.gov
NMR Spectroscopy Characterizing the dynamic properties of the EphA5 receptor in solution and confirming inhibitor binding. nih.gov Reveals information about protein dynamics and conformational changes upon ligand or inhibitor binding. nih.gov

Systems Biology Approaches to Understanding this compound Effects

Systems biology offers a holistic framework for understanding the complex effects of this compound on cellular and organismal physiology. Instead of focusing on a single molecular interaction, this approach aims to model the entire network of pathways affected by the compound's activity. The Eph/ephrin signaling system is particularly suited for such analysis due to its complexity, involving bidirectional signaling and extensive crosstalk with other cellular communication pathways that regulate cell adhesion, migration, and metabolism. nih.govnih.govresearchgate.net

This compound has been identified as an enhancer of glucose-stimulated insulin (B600854) secretion (GSIS) by targeting Eph/ephrin interactions within pancreatic islets. nih.govunipr.it A systems biology approach would move beyond this primary effect to model the entire signaling cascade within pancreatic β-cells. This involves integrating data from genomics, transcriptomics, and proteomics to build a comprehensive network model of how EphA5 antagonism alters cellular function. nih.gov Such models can help predict downstream consequences, identify potential off-target effects, and uncover compensatory mechanisms that might arise in response to long-term inhibition.

Furthermore, metabolomics, a core component of systems biology, can be employed to map the broader metabolic shifts induced by this compound. By analyzing the global profile of metabolites in plasma or specific tissues following treatment, researchers can gain a detailed biochemical fingerprint of the drug's effect on glucose homeostasis and other related metabolic pathways. nih.govscispace.com This can reveal novel biomarkers of drug response and provide deeper insights into the physiological state of the system, distinguishing the metabolic signatures associated with insulin sensitivity and resistance. nih.govnih.gov

Bioinformatics and Computational Modeling in this compound Studies

Bioinformatics and computational modeling were instrumental in the discovery and development of this compound. unipr.it The compound originated from a rational, computer-aided drug design (CADD) protocol aimed at improving the properties of a precursor molecule. unipr.it This approach leverages computational power to predict and analyze molecular interactions, thereby accelerating the drug discovery process and reducing reliance on costly and time-consuming laboratory screening.

Computer-Aided Drug Design (CADD): The development of this compound is a direct result of a structure-based drug design strategy. unipr.it This process typically involves:

Molecular Docking: Virtually screening libraries of small molecules by computationally placing them into the 3D structure of the target protein (the EphA5 binding pocket) to predict their binding affinity and orientation.

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to inhibit the EphA5-ephrin interaction.

In Silico Optimization: Modifying a lead compound computationally to enhance its properties, such as potency, selectivity, and metabolic stability, before committing to chemical synthesis.

Metadynamics Simulations: Beyond static docking, advanced computational techniques like metadynamics simulations can provide profound insights into the dynamic nature of the this compound-EphA5 interaction. Metadynamics is an enhanced molecular dynamics simulation method used to explore the free energy surface of a molecular system and overcome energy barriers. nih.gov In the context of this compound, these simulations could be used to:

Predict Binding Affinity: Calculate the free energy of binding, offering a quantitative prediction of the inhibitor's potency.

Elucidate Binding/Unbinding Pathways: Model the entire process of how this compound approaches, recognizes, and settles into the EphA5 binding site, as well as the mechanism by which it dissociates. This can reveal transient intermediate states that are critical for the binding kinetics. nih.gov

Analyze Conformational Changes: Understand how the receptor's structure might flexibly adapt to accommodate the inhibitor, a phenomenon that static docking models may not fully capture.

Table 2: Computational Tools in this compound Research

Computational Method Purpose Example Application
Molecular Docking Predict the binding pose and affinity of this compound to the EphA5 receptor. Screening virtual compound libraries to identify initial hits.
QSAR Modeling Relate the chemical structure of compounds to their biological activity. Guiding chemical modifications to improve inhibitor potency.
Metadynamics Simulations Analyze the dynamics and thermodynamics of the this compound-EphA5 binding process. nih.gov Determining the unbinding pathway and calculating the free energy of binding. nih.gov

Collaborative Research Efforts on this compound Across Institutions

The research leading to the characterization of this compound exemplifies a successful multi-institutional and interdisciplinary collaboration. The primary publication detailing its effects on glucose homeostasis involved researchers from several distinct academic and research centers, primarily in Italy and France. nih.gov

The key institutions involved in this collaborative effort include:

Università degli Studi di Parma, Parma, Italy: Likely contributed expertise in medicinal chemistry, pharmacology, and drug design, given the compound's origin (UniPR).

Università degli Studi di Brescia, Brescia, Italy: Potentially provided capabilities in molecular and translational medicine.

IRCCS San Raffaele Scientific Institute, Milano, Italy: A leading center for diabetes research, this institute was crucial for conducting the biological assays and in vivo experiments related to insulin secretion and glucose tolerance.

Università Vita-Salute San Raffaele, Milano, Italy: Affiliated with the San Raffaele Institute, contributing to the academic and research framework for the diabetes studies.

Université Pierre et Marie Curie-Paris 6, Paris, France: Involvement from this institution suggests international collaboration, possibly contributing specialized expertise in cell biology or signaling pathways.

This collaborative network allowed for the integration of diverse scientific capabilities. The process likely began with the design and synthesis of the compound at one institution, followed by biochemical and cellular validation at another, and culminated in complex in vivo animal model testing at a specialized research institute. Such partnerships are essential in modern biomedical research to bridge the gap between initial chemical discovery and subsequent biological and preclinical validation.

Future Directions and Unanswered Questions in Unipr500 Research

Exploration of Novel Molecular Targets for UniPR500

While this compound is recognized as an Eph antagonist, particularly for EphA2 and EphA5, the full spectrum of its molecular interactions remains an area for extensive exploration nih.gov. Given the broad and complex nature of the Eph receptor family and their diverse roles in cellular processes beyond glucose homeostasis, future research could aim to systematically profile this compound's activity across all Eph receptor subtypes and their corresponding ephrin ligands. Investigating potential modulation of other receptor tyrosine kinases or G protein-coupled receptors, especially considering the off-target activities observed with its parent compound UniPR129 towards GPBAR1 and PXR, would be crucial to fully characterize its target landscape. This comprehensive profiling could uncover novel therapeutic avenues or provide deeper insights into the intricate signaling networks influenced by this compound.

Development of Advanced Research Tools Based on this compound

This compound's established antagonistic activity against Eph receptors positions it as a valuable starting point for developing advanced chemical biology tools. Future efforts could focus on synthesizing this compound derivatives with enhanced properties suitable for specific research applications. This might include the creation of fluorescently tagged this compound variants for live-cell imaging of Eph/ephrin interactions, biotinylated probes for pull-down assays to identify interacting proteins, or immobilized forms for affinity chromatography to purify Eph receptors. Furthermore, the development of photoactivatable or caged this compound molecules could enable precise spatiotemporal control over Eph signaling in complex biological systems, offering unprecedented opportunities for dissecting the kinetic aspects of these pathways.

Elucidation of Off-Target Effects of this compound in Research Models

A critical unanswered question in this compound research pertains to a thorough elucidation of its off-target effects in various research models. While this compound demonstrated improved stability and systemic exposure compared to UniPR129, the parent compound exhibited off-target activity towards bile acid-modulated receptors such as GPBAR1 (TGR5) and the pregnane (B1235032) X receptor (PXR). Although this compound was evaluated for selectivity on a panel of molecular targets related to glucose homeostasis and found to be selective in that context, a broader, unbiased profiling using advanced pharmacological screens (e.g., kinome-wide profiling, GPCR panels) is warranted nih.gov. Understanding these off-target interactions is paramount for interpreting research findings accurately and for guiding future structural modifications to enhance specificity, thereby minimizing confounding effects in experimental models.

Potential for this compound as a Chemical Scaffold for Probe Development

The unique chemical structure of this compound, particularly its bile acid core derived from lithocholic acid and the strategic modification at the C-3 position, makes it an intriguing chemical scaffold for the development of novel chemical probes. Future research could leverage structure-activity relationship (SAR) studies to systematically modify different parts of the this compound molecule. This could lead to the generation of highly selective Eph antagonists, agonists, or even allosteric modulators. The scaffold's inherent properties, such as its improved oral bioavailability, could be further optimized to create probes with tailored pharmacokinetic profiles, enabling their use in a wider range of in vivo studies and potentially facilitating the development of next-generation therapeutic leads.

Addressing Challenges in this compound Research Methodologies

Despite its promising attributes, research into this compound faces methodological challenges that require attention. One area is the development of more sensitive and high-throughput assays to precisely quantify its binding kinetics and functional effects on various Eph/ephrin pairs in diverse cellular contexts. Optimizing in vivo delivery methods and formulations for specific research questions, especially for studies requiring localized or sustained compound exposure, could also be a focus. Furthermore, establishing standardized protocols for assessing this compound's impact on complex physiological processes, such as glucose metabolism and angiogenesis, across different research models will be vital for ensuring reproducibility and comparability of results nih.gov.

Integration of this compound with Emerging Technologies in Chemical Biology

The integration of this compound research with emerging technologies in chemical biology holds significant potential for deeper mechanistic insights. Techniques such as quantitative proteomics (e.g., using mass spectrometry-based approaches) could be employed to identify novel protein interactors or downstream signaling pathways modulated by this compound. Advanced imaging modalities, including super-resolution microscopy, could reveal the precise subcellular localization and dynamics of Eph/ephrin interactions in the presence of this compound. Furthermore, the application of CRISPR-based genetic screening in conjunction with this compound treatment could help uncover genetic modifiers that influence its efficacy or reveal compensatory pathways. The use of organoid or "organ-on-a-chip" models could also provide more physiologically relevant platforms for studying this compound's effects in a controlled environment, bridging the gap between in vitro and in vivo studies.

Q & A

Q. What are the key structural characteristics of UniPR500, and how do they influence its pharmacological activity?

this compound features a cyclopropane core, a single benzene ring, and an amino acid moiety with an amine group . Its structural simplicity compared to analogs (e.g., UniPR129) may enhance bioavailability by reducing metabolic soft spots. Researchers should prioritize X-ray crystallography or NMR for structural validation, ensuring alignment with computational models (e.g., molecular docking) to correlate structure-activity relationships .

Q. How should researchers design initial experiments to evaluate this compound’s biological activity?

Begin with in vitro assays (e.g., Eph-ephrin binding inhibition) to establish baseline efficacy. Use dose-response curves to determine IC50 values, ensuring replicates (n ≥ 3) to account for variability. Include positive controls (e.g., known inhibitors) and validate results with orthogonal methods like surface plasmon resonance (SPR) . Experimental protocols must detail reagent sources, instrument calibration, and statistical thresholds for significance (e.g., p < 0.05) .

Q. What methodologies are recommended for synthesizing and purifying this compound?

Follow a stepwise protocol: (1) Cyclopropane ring formation via [2+1] cycloaddition, (2) coupling of the benzene moiety using Suzuki-Miyaura cross-coupling, and (3) amino acid conjugation via solid-phase peptide synthesis. Purify intermediates via flash chromatography (≥95% purity) and characterize using HPLC-MS and elemental analysis. For reproducibility, document reaction conditions (temperature, solvent ratios, catalyst loadings) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?

Contradictions often arise from interspecies metabolic differences or assay variability. Conduct in vivo studies in multiple models (e.g., mice, rats) with standardized protocols for blood sampling times and LC-MS/MS quantification. Perform meta-analyses to identify outliers and apply tools like Bland-Altman plots to assess inter-study variability . Transparent reporting of limitations (e.g., sample size, bioavailability assumptions) is critical .

What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on this compound?

Use PICO (Population: target protein; Intervention: this compound; Comparison: existing inhibitors; Outcome: binding affinity) to structure mechanistic studies. For translational research, apply FINER criteria:

  • Feasible : Ensure access to validated Eph-ephrin assays.
  • Novel : Investigate understudied off-target effects (e.g., kinase selectivity panels).
  • Ethical : Adhere to animal welfare guidelines in in vivo trials.
  • Relevant : Align with gaps in oncological signaling pathway modulation .

Q. How should researchers integrate contradictory data into a unified analytical model for this compound’s mechanism of action?

Develop a Bayesian statistical model to weight data based on study quality (e.g., sample size, methodology rigor). Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify consensus signaling nodes. For discrepancies in binding kinetics, apply molecular dynamics simulations to probe conformational flexibility . Publish raw datasets in repositories like Zenodo to enable reanalysis .

Methodological and Reporting Standards

Q. What are the best practices for documenting this compound’s experimental protocols to ensure reproducibility?

  • Materials : Specify batch numbers, suppliers, and purity certificates.
  • Data : Include raw chromatograms, spectral peaks, and statistical code (e.g., R/Python scripts).
  • Ethics : Disclose animal ethics committee approvals or human subject consent forms.
  • Limitations : Address potential confounders (e.g., solvent effects in assays) .

Q. How can researchers leverage systematic reviews to contextualize this compound’s efficacy against existing compounds?

Conduct a PRISMA-guided review: (1) Search PubMed, Scopus, and Embase using MeSH terms ("this compound" AND "Eph-ephrin"), (2) Screen for peer-reviewed studies with ≥5 replicates, (3) Extract data into a standardized template (e.g., efficacy metrics, toxicity), and (4) Perform meta-regression to adjust for covariates (e.g., dosage regimens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UniPR500
Reactant of Route 2
UniPR500

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.